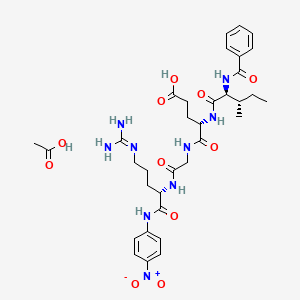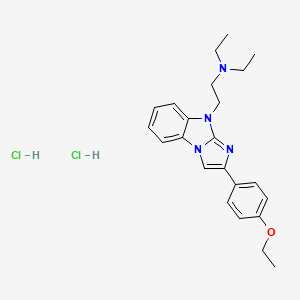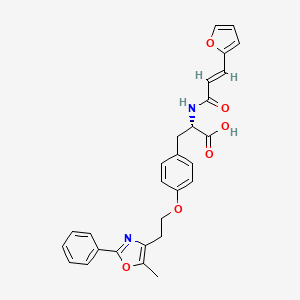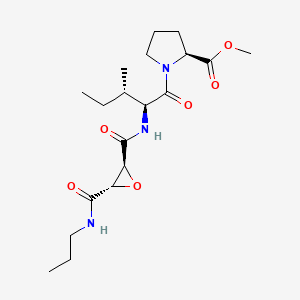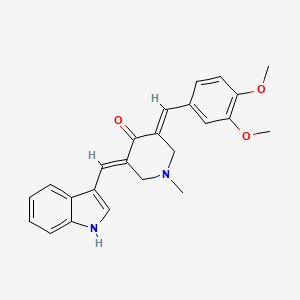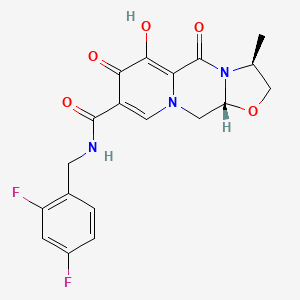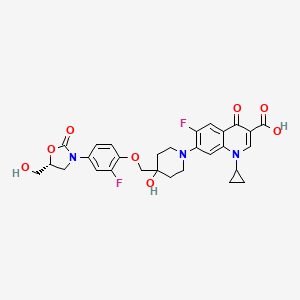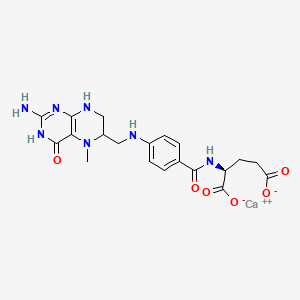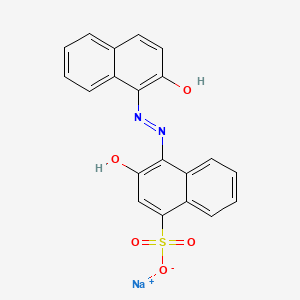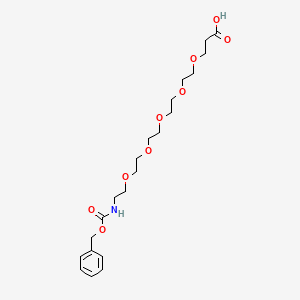
Cbz-N-amido-PEG5-acid
Overview
Description
Cbz-N-amido-PEG5-acid is a polyethylene glycol derivative containing a carbobenzoxy-protected amino group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable compound in various applications .
Mechanism of Action
Target of Action
Cbz-N-amido-PEG5-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems and play crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This interaction results in the formation of a covalent bond between the compound and its target, altering the chemical structure and potentially the function of the target molecule.
Biochemical Pathways
For instance, it could be used in the synthesis of a series of PROTACs , which are molecules designed to degrade specific proteins within cells.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form stable amide bonds with primary amines . Additionally, the compound’s CBZ-protected amine can be deprotected under acidic conditions , suggesting that pH levels could also influence its action.
Biochemical Analysis
Biochemical Properties
Cbz-N-amido-PEG5-acid plays a significant role in biochemical reactions due to its ability to form stable amide bonds. This compound interacts with primary amine groups on enzymes, proteins, and other biomolecules, facilitating the formation of conjugates that are useful in proteomics and drug delivery research . The CBZ-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the compound . The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates in aqueous environments, which is crucial for their stability and functionality in biochemical assays .
Cellular Effects
This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the interactions between proteins and other cellular components . For example, the formation of stable amide bonds between this compound and cellular proteins can alter protein function and localization, leading to changes in cellular behavior . Additionally, the increased solubility provided by the PEG spacer can enhance the bioavailability of conjugated molecules, thereby influencing their cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on biomolecules . This interaction is facilitated by activators such as EDC or DCC, which promote the formation of the amide bond . The CBZ-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the compound . This mechanism enables this compound to modify the structure and function of proteins and other biomolecules, thereby influencing their activity and interactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Over time, the degradation of this compound can lead to changes in its biochemical properties and cellular effects . Long-term studies in in vitro and in vivo settings have shown that the stability of the compound is crucial for maintaining its functionality and effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in protein function and cellular behavior . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of optimizing dosage levels in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize its PEG spacer and terminal carboxylic acid group . These interactions can affect metabolic flux and the levels of metabolites within the cell . The hydrophilic nature of the PEG spacer also influences the compound’s distribution and metabolism, enhancing its solubility and bioavailability in aqueous environments .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The hydrophilic PEG spacer facilitates the compound’s solubility and distribution in aqueous environments, allowing it to reach various cellular compartments . Additionally, the terminal carboxylic acid group can interact with specific transporters, influencing the localization and accumulation of the compound within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns due to its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The PEG spacer and terminal carboxylic acid group play crucial roles in determining the compound’s localization and activity within the cell . These properties enable this compound to modify the function and interactions of biomolecules in specific subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG5-acid is synthesized through a multi-step process. The synthesis begins with the protection of the amino group using carbobenzoxy chloride under Schotten-Baumann conditions or with an organic base. The protected amino group is then linked to a polyethylene glycol chain, which is terminated with a carboxylic acid group. The reaction conditions typically involve the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N’-dicyclohexylcarbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, and the reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Deprotection Reactions: The carbobenzoxy-protected amino group can be deprotected under acidic conditions or through hydrogenolysis
Common Reagents and Conditions
Activators: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, N,N’-dicyclohexylcarbodiimide, and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate are commonly used to facilitate amide bond formation
Deprotection Agents: Acidic conditions or hydrogen gas in the presence of a palladium catalyst are used for deprotection of the carbobenzoxy group
Major Products
The major products formed from these reactions include the deprotected amine and the corresponding amide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cbz-N-amido-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Comparison with Similar Compounds
Cbz-N-amido-PEG5-acid is unique due to its combination of a carbobenzoxy-protected amino group and a terminal carboxylic acid linked by a polyethylene glycol spacer. Similar compounds include:
Cbz-N-amido-PEG3-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and stability properties.
Cbz-N-amido-PEG7-acid: Contains a longer polyethylene glycol spacer, which may enhance solubility but could affect the reactivity of the terminal groups
This compound stands out due to its optimal balance of solubility, stability, and reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNKBFYOBNNSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


